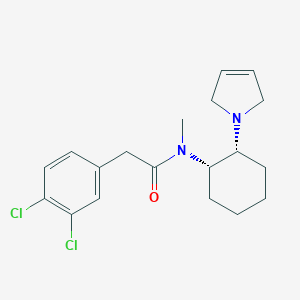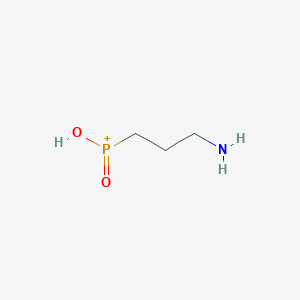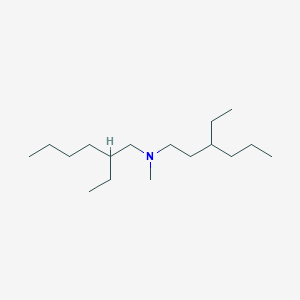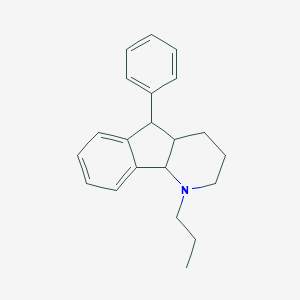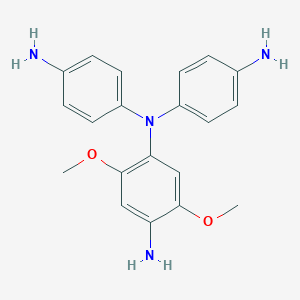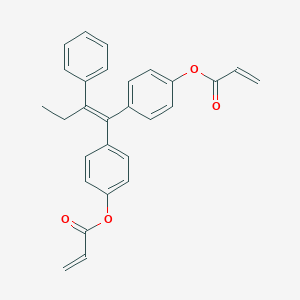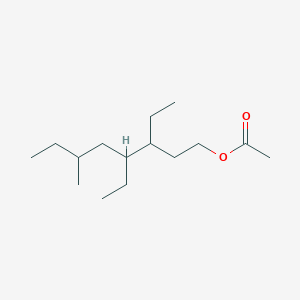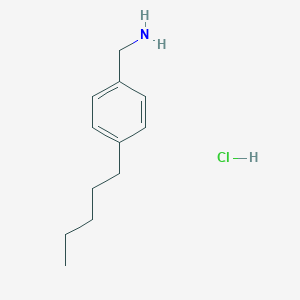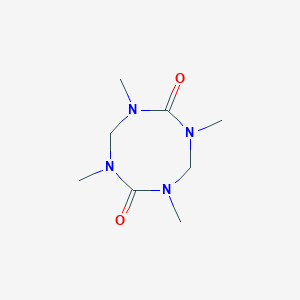
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione, commonly known as TMTD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMTD is a tetrazole derivative and has a unique molecular structure that makes it an interesting compound for various scientific applications.
Mécanisme D'action
The mechanism of action of TMTD is not well understood. However, it is believed that TMTD may act as a nucleophile, reacting with electrophilic species to form adducts. TMTD has also been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
TMTD has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. TMTD has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
TMTD has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its unique molecular structure makes it an interesting compound for various applications. However, TMTD also has some limitations. It is unstable in the presence of moisture and must be handled with care. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on TMTD. One possible direction is to further investigate its antioxidant and anti-inflammatory properties and determine whether it may be a potential therapeutic agent for various conditions. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further research may be needed to better understand its mechanism of action and potential applications in drug development.
Méthodes De Synthèse
TMTD can be synthesized through various methods, including the reaction of tetramethylurea with sodium azide, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate. Another method involves the reaction of tetramethylurea with phosphorus pentoxide and ammonium nitrate, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate.
Applications De Recherche Scientifique
TMTD has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including tetrazole-based drugs, explosives, and dyes. TMTD has also been studied for its potential applications in catalysis, as well as in the field of materials science.
Propriétés
IUPAC Name |
1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBUNMEUMUTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)N(CN(C1=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143709 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
CAS RN |
101074-13-9 |
Source


|
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

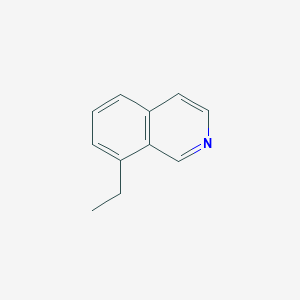
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
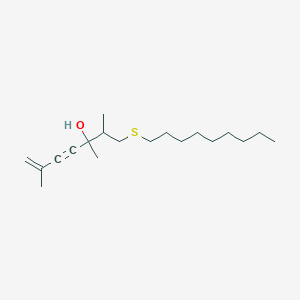
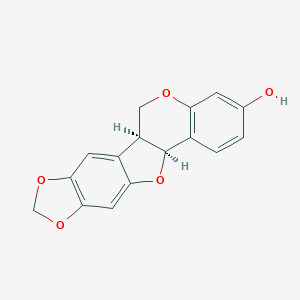
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
